Perfluoroeicosane

Description

Structure

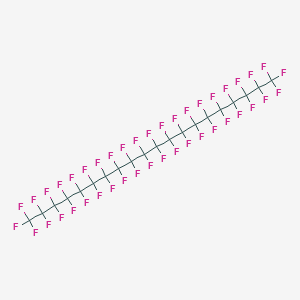

2D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-dotetracontafluoroicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20F42/c21-1(22,3(25,26)5(29,30)7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)59)2(23,24)4(27,28)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(60,61)62 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXNCJNDCDTRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20F42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191024 | |

| Record name | Dotetracontafluoroicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1038.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37589-57-4 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Dotetracontafluoroeicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37589-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dotetracontafluoroicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037589574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dotetracontafluoroicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dotetracontafluoroicosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoroeicosane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS86JEB4VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluoroeicosane chemical structure and properties

An In-depth Examination of the Chemical Structure, Properties, and Analytical Methodologies of a Key Perfluorinated Alkane

Abstract

Perfluoroeicosane (C₂₀F₄₂), a fully fluorinated long-chain alkane, is a compound of significant interest due to its extreme chemical inertness, thermal stability, and unique surface properties. This technical guide provides a detailed overview of the chemical structure and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and materials science. This document summarizes key quantitative data, outlines experimental protocols for its characterization, and presents a logical workflow for its analysis.

Chemical Identity and Structure

This compound is a saturated perfluorocarbon, meaning all hydrogen atoms in the corresponding hydrocarbon, eicosane (B133393), have been replaced by fluorine atoms. This complete fluorination imparts remarkable stability to the molecule.

Synonyms: Dotetracontafluoroicosane, Perfluoro-n-eicosane[1] CAS Number: 37589-57-4[1] Molecular Formula: C₂₀F₄₂[1] Molecular Weight: 1038.15 g/mol [1]

The carbon backbone of this compound adopts a helical conformation due to the steric repulsion between the larger fluorine atoms. This contrasts with the planar zigzag structure of its hydrocarbon analogue.

Structural Representation:

Caption: Simplified 2D representation of the carbon backbone of this compound.

Physicochemical Properties

The strong carbon-fluorine bonds and the dense packing of fluorine atoms give this compound its characteristic properties, including high thermal stability, low surface energy, and poor solubility in most solvents.[1]

| Property | Value | Reference(s) |

| Physical State | White solid | [1] |

| Melting Point | 164-166 °C | [2] |

| Boiling Point | 323.8 °C at 760 mmHg | [2] |

| Density | 1.764 g/cm³ | [2] |

| Flash Point | 144.7 °C | [2] |

| Refractive Index | 1.273 | [2] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C (Predicted) | [2] |

| LogP (Octanol/Water) | 13.54640 | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of this compound. Below are generalized protocols for key analytical techniques based on standard practices in the field.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the exhaustive fluorination of a hydrocarbon precursor.

Electrochemical Fluorination (Simons Process): This is a common industrial method for producing perfluorinated compounds.

-

Electrolyte Preparation: A solution of eicosane (C₂₀H₄₂) in anhydrous hydrogen fluoride (B91410) (aHF) is prepared.

-

Electrolysis: The solution is subjected to electrolysis in a specialized cell with nickel anodes. A low voltage is applied to avoid the generation of elemental fluorine.

-

Fluorination: During electrolysis, the hydrogen atoms on the eicosane molecule are replaced by fluorine atoms from the hydrogen fluoride electrolyte.

-

Product Separation: The dense, immiscible this compound product collects at the bottom of the cell and can be drained off.

-

Purification: The crude product is then purified, typically by distillation or recrystallization, to remove any partially fluorinated byproducts or impurities.

Direct Fluorination: This method involves the direct reaction of the hydrocarbon with elemental fluorine.

-

Reaction Setup: Eicosane is placed in a reaction vessel, often with a suitable solvent or as a solid. The reactor is typically made of a fluorine-resistant material like nickel or Monel.

-

Fluorine Introduction: A diluted stream of fluorine gas (e.g., in nitrogen) is passed over or through the hydrocarbon. The reaction is highly exothermic and must be carefully controlled to prevent combustion.

-

Temperature Control: The reaction temperature is carefully managed, often starting at low temperatures and gradually increasing.

-

Product Isolation and Purification: After the reaction is complete, the perfluorinated product is isolated and purified to remove any remaining starting material or byproducts.

References

Perfluoroeicosane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroeicosane (C20F42), a fully fluorinated long-chain alkane, is a synthetic compound characterized by its exceptional chemical and thermal stability. This stability, derived from the strength of the carbon-fluorine bond, makes it a material of significant interest across various high-performance applications.[1][2] Its unique properties, including hydrophobicity, lipophobicity, and high gas solubility, have led to its use in advanced materials, electronics, and increasingly, in the biomedical field. This technical guide provides an in-depth overview of the known uses of this compound, including its physicochemical properties, toxicological and environmental profile, and its applications in research and development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its fully fluorinated structure results in a high molecular weight and density. The strong carbon-fluorine bonds contribute to its high melting and boiling points and its inertness.[1][2]

| Property | Value | Source |

| Molecular Formula | C20F42 | [3][4] |

| Molecular Weight | 1038.15 g/mol | [3][4] |

| Appearance | White powder, crystals, or larger pieces | |

| Melting Point | 164-166 °C | [4] |

| Boiling Point | 320 °C | |

| Density | 1.764 g/cm³ | |

| Refractive Index | 1.273 | |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C (Predicted) | |

| LogP (Octanol/Water) | 13.54640 | |

| Water Solubility | Insoluble (predicted) | [5] |

Note: Some physical properties are based on predictions and may vary slightly based on experimental conditions.

Synthesis and Purification

Generalized Synthesis Workflow

A plausible synthetic route for this compound could involve the telomerization of tetrafluoroethylene (B6358150) (TFE) followed by a fluorination step to saturate any remaining double bonds.

Caption: Generalized workflow for the synthesis of long-chain perfluoroalkanes.

Purification Protocol

Purification of the crude this compound product is crucial to remove shorter-chain perfluoroalkanes and other impurities. A multi-step purification process would likely be employed.

Caption: A conceptual workflow for the purification of this compound.

Applications in Research and Drug Development

The unique properties of this compound and other perfluorocarbons (PFCs) make them valuable in several areas of research and drug development.

Drug Delivery Systems

Perfluorocarbons, including by extension long-chain PFCs like this compound, are being explored as components of nanoemulsions for drug delivery.[6][7] These nanoemulsions can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The inert and non-toxic nature of PFCs is a significant advantage in these formulations.

Generalized Protocol for Perfluorocarbon Nanoemulsion Preparation for Drug Delivery:

-

Preparation of the Oil Phase: The hydrophobic drug is dissolved in the perfluorocarbon (e.g., this compound) and a suitable co-surfactant.

-

Preparation of the Aqueous Phase: A surfactant (e.g., a phospholipid) is dispersed in an aqueous buffer.

-

Emulsification: The oil phase is added to the aqueous phase and subjected to high-energy emulsification methods such as high-pressure homogenization or ultrasonication.[8]

-

Purification: The resulting nanoemulsion may be purified by methods such as filtration to remove any larger particles.

-

Characterization: The nanoemulsion is characterized for particle size, zeta potential, drug loading, and stability.

Caption: Experimental workflow for preparing drug-loaded PFC nanoemulsions.

Medical Imaging

Perfluorocarbons are also utilized as contrast agents in medical imaging, particularly in Magnetic Resonance Imaging (MRI) and ultrasound.[9][10][11][12] Their high fluorine content provides a strong signal in ¹⁹F MRI, allowing for clear visualization without background noise from the body's tissues.[11] While this compound itself is a solid, it can be incorporated into emulsions for use as an injectable contrast agent.

Generalized Protocol for PFC Emulsion as an MRI Contrast Agent:

-

Emulsion Preparation: A nanoemulsion of a liquid perfluorocarbon (or a melted long-chain perfluorocarbon) is prepared using methods similar to those for drug delivery, typically with a biocompatible surfactant.

-

Sterilization: The emulsion is sterilized, for example, by filtration through a 0.22 µm filter.

-

Administration: The sterile emulsion is administered intravenously to the subject.

-

Imaging: ¹⁹F MRI is performed to visualize the distribution of the perfluorocarbon emulsion in the body. The signal from the fluorine atoms provides a map of the agent's location.

Other Technical Applications

Electronics Cooling

The high thermal stability and dielectric properties of perfluorocarbons make them excellent heat transfer fluids for cooling electronics, especially in high-power applications.[13][14] They can be used in direct immersion cooling, where electronic components are submerged in the fluid, or in indirect cooling systems.

High-Performance Lubricants and Coatings

The chemical inertness and low surface energy of perfluorinated compounds lead to their use in producing high-performance lubricants and non-stick coatings that can withstand harsh chemical environments and high temperatures.[1]

Toxicological and Environmental Profile

The toxicological and environmental fate of this compound is not as well-studied as other shorter-chain per- and polyfluoroalkyl substances (PFAS). However, as a long-chain PFAS, it is expected to be highly persistent in the environment.[15]

| Parameter | Value/Information | Source |

| Oral LD50 (Rat) | No data available for this compound. For PFOA, the LD50/30 day is 189 mg/kg. | [16][17] |

| Dermal LD50 (Rabbit) | No data available for this compound. | [16] |

| Inhalation LC50 (Rat) | No data available for this compound. | [16] |

| Aquatic Toxicity (Daphnia magna) | No data available for this compound. For PFOS, the 48-hour EC50 is reported to be in the range of 12.6% of a complex mixture. | [18][19][20] |

| Aquatic Toxicity (Fish) | No data available for this compound. For PFOS, the 48-h LC50 in zebrafish embryos is 31.27–107 mg/L. | [21][22] |

| Bioaccumulation Potential | Expected to be high due to its long-chain and lipophilic nature. | |

| Environmental Persistence | Expected to be very high due to the strength of the C-F bond. | [15][23][24][25] |

Note: The toxicological data presented is for other PFAS compounds and should be used with caution as a potential indicator for this compound. More research is needed to determine the specific toxicological profile of this compound.

Interaction with Signaling Pathways

Research on other PFAS, such as PFOA and PFOS, has shown that these compounds can interact with nuclear receptors, which are key regulators of gene expression. The primary target identified is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[26][27][28] Activation of PPARα can lead to changes in the expression of genes involved in lipid metabolism and other cellular processes.[29][30] It is plausible that long-chain PFAS like this compound may also interact with these pathways.

Caption: Generalized signaling pathway of PFAS interaction with PPARα.

Studies have also suggested that some PFAS can affect the expression of genes related to thyroid hormone regulation.[31][32][33] However, direct evidence for the interaction of this compound with these specific signaling pathways is currently lacking.

Conclusion

This compound is a highly stable and inert compound with a range of existing and potential applications in advanced materials, electronics, and biomedicine. Its utility in drug delivery and medical imaging is an area of active research. However, a significant lack of specific toxicological and environmental data for this compound necessitates a cautious approach to its use and further research to fully characterize its safety profile. As with all PFAS, its high persistence is a key consideration for any application. This guide provides a summary of the current knowledge, highlighting both the potential of this compound and the critical need for more detailed scientific investigation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [webbook.nist.gov]

- 4. 37589-57-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound (CAS 37589-57-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thno.org [thno.org]

- 8. ewprocess.com [ewprocess.com]

- 9. MRI contrast agent - Wikipedia [en.wikipedia.org]

- 10. Liquid perfluorocarbons as contrast agents for ultrasonography and (19)F-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Overview of Liquid Coolants for Electronics Cooling | Electronics Cooling [electronics-cooling.com]

- 14. researchgate.net [researchgate.net]

- 15. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. [PDF] Environmental fate and transport modeling for perfluorooctanoic acid emitted from the Washington Works Facility in West Virginia. | Semantic Scholar [semanticscholar.org]

- 18. Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Toxicity of per- and polyfluoroalkyl substances to aquatic vertebrates [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Environmental fate and transport modeling for perfluorooctanoic acid emitted from the Washington Works Facility in West Virginia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 25. nccoast.org [nccoast.org]

- 26. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. THE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS IN CARCINOGENESIS AND CHEMOPREVENTION - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Digital resource [dam-oclc.bac-lac.gc.ca]

- 32. Effects of Perfluoroalkyl Compounds on mRNA Expression Levels of Thyroid Hormone-Responsive Genes in Primary Cultures of Avian Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Perfluorooctanoic acid disrupts thyroid-specific genes expression and regulation via the TSH-TSHR signaling pathway in thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perfluoroeicosane (CAS: 37589-57-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroeicosane, identified by the CAS number 37589-57-4, is a fully fluorinated hydrocarbon belonging to the broad class of per- and polyfluoroalkyl substances (PFAS). Its chemical structure, consisting of a twenty-carbon chain saturated with fluorine atoms, imparts exceptional chemical and thermal stability. This technical guide provides a comprehensive overview of the known properties, safety considerations, and analytical methodologies relevant to this compound. The information presented is intended to support researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development in understanding and responsibly handling this compound.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature.[1] The substitution of hydrogen with fluorine atoms results in a molecule with high hydrophobicity and lipophobicity, as well as low surface energy. These properties are characteristic of perfluorinated compounds and are the basis for their use in a variety of specialized applications.[2]

A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₀F₄₂ | [3][4] |

| Molecular Weight | 1038.15 g/mol | [3][4] |

| Melting Point | 164-166 °C | [1][3] |

| Boiling Point | 320 °C | [1] |

| Density | 1.764 g/cm³ (Predicted) | [1] |

| Appearance | White powder/crystals | [1] |

Toxicological Profile

However, it is important to consider the broader context of per- and polyfluoroalkyl substances (PFAS). Some well-studied PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), have been associated with adverse health effects, including reproductive and developmental toxicity, and have been classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC).[5][6][7] Given the persistence and potential for bioaccumulation of long-chain PFAS, it is prudent to handle this compound with a high degree of caution, assuming it may present similar hazards until specific toxicological data becomes available. General safety precautions for handling PFAS should be strictly followed.

Safety and Handling

Due to the lack of specific toxicological data for this compound, a cautious approach to handling is essential. Standard laboratory safety protocols for handling potentially hazardous chemicals should be implemented.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

General Hygiene:

-

Avoid breathing dust.

-

Avoid contact with eyes and skin.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Experimental Protocols: Analytical Determination

Detailed, validated experimental protocols specifically for the analysis of this compound are not widely published. However, general analytical methods developed for the detection and quantification of other PFAS are applicable. The most common and effective techniques are based on chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile PFAS. For non-volatile compounds like this compound, derivatization to increase volatility may be necessary.

General Workflow for GC-MS Analysis of PFAS:

Caption: A generalized workflow for the analysis of PFAS using GC-MS.

Methodology Outline:

-

Sample Preparation:

-

Extraction: Solid-phase extraction (SPE) is commonly used to isolate and concentrate PFAS from aqueous samples. For solid matrices, techniques like sonication or Soxhlet extraction with an appropriate solvent may be employed.

-

Derivatization: To improve the volatility of non-volatile PFAS for GC analysis, derivatization is often required. This typically involves converting polar functional groups into less polar, more volatile derivatives.

-

-

GC-MS Analysis:

-

Injection: The prepared sample is injected into the GC.

-

Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection: The separated compounds are ionized and detected by the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the most widely used and sensitive method for the analysis of a broad range of PFAS, including long-chain compounds like this compound, as it does not require derivatization.

General Workflow for LC-MS/MS Analysis of PFAS:

Caption: A generalized workflow for the analysis of PFAS using LC-MS/MS.

Methodology Outline:

-

Sample Preparation:

-

Extraction: Similar to GC-MS, SPE is a common technique for sample cleanup and concentration. For biological samples like serum, protein precipitation followed by centrifugation is often used.

-

-

LC-MS/MS Analysis:

-

Injection: The extracted sample is injected into the LC system.

-

Separation: The analytes are separated on a chromatographic column (e.g., a C18 reversed-phase column) based on their polarity.

-

Detection: The eluting compounds are introduced into the mass spectrometer. Tandem MS (MS/MS) is used for highly selective and sensitive detection by monitoring specific precursor and product ion transitions for each analyte.

-

Biological Effects and Signaling Pathways

There is currently no specific information available in the scientific literature that directly links this compound to any particular biological signaling pathways. Research on the biological effects of PFAS has predominantly focused on compounds like PFOA and PFOS. These studies have suggested that some PFAS can interact with nuclear receptors, such as the peroxisome proliferator-activated receptor alpha (PPARα), which plays a key role in lipid metabolism.[8][9]

The potential for this compound to interact with these or other signaling pathways remains an area for future research. Given its highly fluorinated and lipophilic nature, it is plausible that it could bioaccumulate and potentially interfere with cellular processes. However, without experimental evidence, any discussion of its effects on signaling pathways would be speculative.

Logical Relationship for Investigating Potential Biological Effects:

Caption: A logical workflow for future research into the biological effects of this compound.

Conclusion

This compound is a highly stable perfluorinated compound with well-defined physicochemical properties. However, there is a significant gap in the publicly available data regarding its specific toxicological profile and its interactions with biological systems. While analytical methods for PFAS are well-established and can be adapted for this compound, further research is critically needed to understand its potential health and environmental impacts. Researchers and drug development professionals should handle this compound with a high degree of caution, adhering to stringent safety protocols, and be aware of the potential hazards associated with the broader class of per- and polyfluoroalkyl substances. Future studies should focus on elucidating the toxicokinetics, potential for bioaccumulation, and the specific molecular mechanisms of action of this compound to enable a comprehensive risk assessment.

References

- 1. Carcinogenicity of perfluorooctanoic acid and perfluorooctanesulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Analyzing the impact of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) on the reproductive system using network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Perfluorooctanoic Acid (CASRN 335-67-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Reproductive toxicity of PFOA, PFOS and their substitutes: A review based on epidemiological and toxicological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Perfluoroeicosane for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of perfluoroeicosane (C₂₀F₄₂), a fully fluorinated alkane. Perfluorocarbons are of significant interest in various scientific fields, including drug delivery, medical imaging, and materials science, owing to their unique properties such as high chemical and thermal stability, hydrophobicity, and gas-dissolving capacity.[1] This document outlines two primary synthetic routes, details experimental protocols, and provides guidance on purification and characterization.

Synthetic Strategies

Two principal methods are viable for the laboratory synthesis of this compound:

-

Direct Fluorination (Fowler Process): This classic method involves the reaction of the corresponding hydrocarbon (eicosane) with a high-valency metal fluoride (B91410), typically cobalt(III) fluoride (CoF₃).[2] The hydrocarbon vapor is passed over a heated bed of CoF₃, which acts as a fluorine carrier, to replace all carbon-hydrogen bonds with carbon-fluorine bonds. While effective, this method can sometimes lead to fragmentation and rearrangement of the carbon skeleton.[2]

-

Telomerization followed by Reductive Coupling: This two-step approach offers a more controlled synthesis. First, a long-chain perfluoroalkyl iodide is synthesized via the telomerization of tetrafluoroethylene (B6358150) (TFE) with a shorter-chain perfluoroalkyl iodide. The resulting perfluorodecyl iodide (C₁₀F₂₁I) can then undergo reductive coupling to yield this compound. This method generally provides a cleaner product with a well-defined carbon chain.

This guide will focus on a plausible laboratory adaptation of the telomerization and reductive coupling approach due to its higher selectivity.

Experimental Protocols

Method 1: Synthesis of Perfluorodecyl Iodide (Intermediate)

This protocol is based on the principles of telomerization of tetrafluoroethylene.

Reaction Scheme:

Materials and Equipment:

| Material/Equipment | Specifications |

| Perfluoroethyl iodide (C₂F₅I) | 99% purity |

| Tetrafluoroethylene (TFE) | Lecture bottle with regulator |

| High-pressure autoclave | Stainless steel, with stirring and heating capabilities |

| Vacuum pump | Standard laboratory grade |

| Cold trap | Dry ice/acetone (B3395972) or liquid nitrogen |

| Gas washing bottle | For scrubbing unreacted TFE |

Procedure:

-

Reactor Preparation: A high-pressure stainless-steel autoclave is thoroughly cleaned, dried, and leak-tested.

-

Charging the Reactor: The autoclave is charged with perfluoroethyl iodide.

-

Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.

-

Introduction of TFE: The reactor is cooled in a dry ice/acetone bath. A calculated amount of tetrafluoroethylene is then condensed into the reactor from a lecture bottle. The molar ratio of TFE to perfluoroethyl iodide will determine the average chain length of the product mixture. For the synthesis of a C₁₀ intermediate, a molar excess of TFE is used.

-

Reaction: The reactor is heated to the reaction temperature (typically 150-200 °C) and stirred. The reaction is allowed to proceed for several hours. The pressure inside the reactor will decrease as the gaseous TFE is consumed.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature. Any unreacted TFE is carefully vented through a scrubbing solution (e.g., potassium permanganate) to neutralize it. The crude product, a mixture of perfluoroalkyl iodides of varying chain lengths, is collected.

-

Purification of Perfluorodecyl Iodide: The crude product is subjected to fractional distillation under reduced pressure to isolate the desired perfluorodecyl iodide (C₁₀F₂₁I). The fractions are collected based on their boiling points.

Method 2: Reductive Coupling of Perfluorodecyl Iodide to this compound

This protocol utilizes a zinc-mediated reductive coupling of the perfluoroalkyl iodide intermediate.[3][4][5]

Reaction Scheme:

Materials and Equipment:

| Material/Equipment | Specifications |

| Perfluorodecyl iodide (C₁₀F₂₁I) | Purified from Method 1 |

| Zinc dust | Activated, <10 micron |

| Anhydrous N,N-Dimethylformamide (DMF) | Stored over molecular sieves |

| Three-neck round-bottom flask | With reflux condenser and dropping funnel |

| Inert gas supply (Argon or Nitrogen) | |

| Magnetic stirrer with heating mantle | |

| Filtration apparatus | Buchner funnel and filter paper |

| Rotary evaporator |

Procedure:

-

Reaction Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. The entire apparatus is flame-dried under a stream of inert gas to ensure anhydrous conditions.

-

Reactant Addition: Activated zinc dust and anhydrous DMF are added to the reaction flask. The mixture is stirred to form a suspension.

-

Initiation: A solution of perfluorodecyl iodide in anhydrous DMF is placed in the dropping funnel and added dropwise to the stirred zinc suspension at a controlled rate. The reaction is exothermic and may require external cooling to maintain a moderate temperature (e.g., 50-60 °C).

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to a higher temperature (e.g., 80-100 °C) and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or ¹⁹F NMR spectroscopy by observing the disappearance of the starting iodide.

-

Quenching and Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water to precipitate the solid this compound. The zinc iodide byproduct will dissolve in the aqueous phase.

-

Isolation: The crude solid product is collected by vacuum filtration and washed thoroughly with water and then with a low-boiling organic solvent like acetone to remove any residual DMF.

-

Drying: The crude this compound is dried in a vacuum oven.

Purification of this compound

The crude this compound obtained from the synthesis is a waxy white solid and may contain residual reactants and side products. Purification is crucial to obtain a high-purity product for research applications.

Recrystallization

-

Solvent Selection: this compound has very low solubility in common organic solvents. Fluorinated solvents such as perfluorohexane (B1679568) or perfluorooctane (B1214571) are suitable for recrystallization.[6][7] The ideal solvent should dissolve the compound at its boiling point but have low solubility at room temperature.

-

Procedure: The crude solid is dissolved in a minimal amount of hot fluorinated solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Sublimation

For higher purity, sublimation under high vacuum is an effective method.[8][9]

-

Apparatus: A sublimation apparatus consisting of a sample container, a cold finger, and a vacuum connection is used.

-

Procedure: The crude this compound is placed in the bottom of the sublimation apparatus. The system is evacuated to a high vacuum. The bottom of the apparatus is gently heated while the cold finger is cooled with circulating cold water or another coolant. The this compound will sublime and then deposit as pure crystals on the cold finger, leaving non-volatile impurities behind.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. |

| ¹⁹F NMR Spectroscopy | The spectrum should show characteristic signals for the -CF₃ end groups and the -(CF₂)₁₈- backbone. The terminal -CF₃ group typically appears around -81 ppm, while the internal -CF₂- groups resonate in the range of -122 to -126 ppm (relative to CFCl₃). |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 1038 and a characteristic fragmentation pattern of CₙF₂ₙ₊₁⁺ ions.[10][11][12][13][14] |

| Differential Scanning Calorimetry (DSC) | DSC can be used to determine the melting point and assess the crystalline nature of the product. |

Visualizations

Synthesis Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. sioc.ac.cn [sioc.ac.cn]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Dialkylzinc-mediated cross-coupling reactions of perfluoroalkyl and perfluoroaryl halides with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. [PDF] A highly efficient sublimation purification system using baffles with orifices | Semantic Scholar [semanticscholar.org]

- 9. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. Top-Down Identification and Characterization of Biomolecules by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Probe Ionisation Mass Spectrometry for Rapid and Accurate Determination of Perfluoroalkyl and Polyfluoroalkyl Substance Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of per- and polyfluoroalkyl substances in water by direct injection of matrix-modified centrifuge supernatant and liquid chromatography/tandem mass spectrometry with isotope dilution [pubs.usgs.gov]

An In-depth Technical Guide on Perfluoroeicosane: Molecular Weight and Formula

This guide provides a detailed overview of the molecular formula and molecular weight of perfluoroeicosane, a fully fluorinated long-chain alkane. The information is intended for researchers, scientists, and professionals in the field of drug development and material science who require precise chemical data.

Molecular Composition and Weight

This compound is a perfluoroalkane, meaning it is a hydrocarbon (eicosane in this case) where all hydrogen atoms have been replaced by fluorine atoms. This extensive fluorination imparts unique properties to the molecule, such as high thermal stability and chemical inertness.

The molecular formula for this compound is C20F42 [1][2][3][4][5].

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. Based on its molecular formula, the molecular weight of this compound can be calculated using the atomic weights of carbon and fluorine. The atomic weight of carbon is approximately 12.011 g/mol , and the atomic weight of fluorine is approximately 18.9984 g/mol [6][7][8].

Calculation of Molecular Weight:

-

(20 atoms of Carbon × 12.011 g/mol/atom ) + (42 atoms of Fluorine × 18.9984 g/mol/atom )

-

= 240.22 g/mol + 797.9328 g/mol

-

= 1038.1528 g/mol

This calculated value aligns closely with experimentally determined and reported values for the molecular weight of this compound, which are cited as 1038.15 g/mol , 1038.153 g/mol , and 1038.1469 g/mol [2][3][4][5].

Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Parameter | Value |

| Molecular Formula | C20F42 |

| Calculated Molecular Weight | 1038.1528 g/mol |

| Reported Molecular Weight | 1038.15 g/mol [2][5] |

| Reported Molecular Weight | 1038.153 g/mol [3] |

| Reported Molecular Weight | 1038.1469 g/mol [4] |

Logical Relationship of Molecular Composition

The following diagram illustrates the basic composition of a this compound molecule, showing the relationship between the elemental components and the final molecular structure.

References

- 1. nbinno.com [nbinno.com]

- 2. 37589-57-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound with CAS 37589-57-4 - Chemical Supplier Unilong [unilongindustry.com]

- 6. F (Fluorine) - molar and relative molecular mass [your-online.ru]

- 7. webqc.org [webqc.org]

- 8. byjus.com [byjus.com]

Thermal Stability of Perfluoroeicosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoroeicosane (C20F42) is a fully fluorinated long-chain alkane characterized by its exceptional chemical inertness and high thermal stability. These properties, stemming from the strength of the carbon-fluorine bond, make it a material of significant interest in advanced applications, including medical, aerospace, and electronics industries. This technical guide provides a comprehensive overview of the thermal stability of this compound, including its physical properties, thermal decomposition behavior, and the primary mechanisms governing its degradation at elevated temperatures. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from studies on analogous long-chain perfluoroalkanes to present a representative understanding of its thermal characteristics. The guide details hypothetical thermogravimetric and differential scanning calorimetry data, outlines experimental protocols for thermal analysis, and presents a proposed thermal decomposition pathway.

Introduction

Perfluorocarbons (PFCs) are a class of organofluorine compounds where all hydrogen atoms on a carbon backbone have been replaced by fluorine atoms. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting remarkable properties to these molecules, including high thermal stability, chemical inertness, and low surface energy. This compound, with the chemical formula C20F42, is a long-chain PFC that exists as a white solid at room temperature.[1] Its robust nature makes it a candidate for applications requiring performance under extreme temperature and chemical conditions. Understanding the limits of its thermal stability is crucial for its safe and effective implementation in drug development, as a contrast agent, or in high-temperature lubrication and dielectric applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C20F42 | --INVALID-LINK-- |

| Molecular Weight | 1038.15 g/mol | --INVALID-LINK-- |

| Appearance | White Solid | --INVALID-LINK-- |

| Melting Point | 164-166 °C | --INVALID-LINK-- |

| Boiling Point | 320 °C | --INVALID-LINK-- |

Table 1: Physical and Chemical Properties of this compound.

Thermal Decomposition Analysis

| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air) |

| Onset Decomposition Temperature (Tonset) | ~ 500 °C | ~ 480 °C |

| Temperature at 5% Weight Loss (T5%) | ~ 520 °C | ~ 500 °C |

| Temperature at 10% Weight Loss (T10%) | ~ 535 °C | ~ 515 °C |

| Temperature at 50% Weight Loss (T50%) | ~ 580 °C | ~ 560 °C |

Table 2: Hypothetical Thermal Decomposition Data for this compound. This data is an estimation based on the general thermal behavior of long-chain perfluoroalkanes and should be confirmed by experimental analysis.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of this compound (5-10 mg) is accurately weighed and placed into an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

The furnace is purged with the desired atmosphere (e.g., high-purity nitrogen for inert conditions or dry air for oxidative conditions) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure a stable baseline.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset temperature of decomposition and the temperatures at various percentages of weight loss (e.g., 5%, 10%, 50%) are determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to gain further insight into the decomposition process by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

The sample is subjected to a controlled heating program, typically at a rate of 10 °C/min, over a temperature range that encompasses the expected melting and decomposition temperatures (e.g., 25 °C to 600 °C).

-

-

Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic events (e.g., melting) and exothermic events (e.g., some decomposition processes) are identified as peaks in the DSC thermogram.

Thermal Decomposition Pathway

The thermal decomposition of perfluoroalkanes is understood to proceed primarily through the homolytic cleavage of carbon-carbon bonds, which are weaker than the carbon-fluorine bonds. At elevated temperatures, the C-C bonds in the this compound chain will rupture, leading to the formation of smaller perfluoroalkyl radicals. These radicals can then undergo a variety of subsequent reactions, including recombination to form other perfluorinated alkanes and alkenes, or further fragmentation.

The proposed decomposition pathway for this compound under inert conditions is illustrated in the following diagram.

Figure 1: Proposed Thermal Decomposition Pathway of this compound.

Conclusion

This compound exhibits high thermal stability, a characteristic feature of perfluorinated alkanes. Its decomposition is expected to initiate at temperatures around 500 °C in an inert atmosphere, with slightly lower stability under oxidative conditions. The primary decomposition mechanism involves the cleavage of the carbon-carbon backbone, leading to the formation of a mixture of smaller perfluorinated compounds. The data and protocols presented in this guide, while based on the established behavior of analogous compounds, provide a solid foundation for researchers and professionals working with this compound. It is strongly recommended that specific experimental thermal analysis be conducted to precisely quantify the thermal stability parameters for any critical application.

References

An In-depth Technical Guide to the Chemical Inertness of Perfluoro-n-eicosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-n-eicosane (C₂₀F₄₂), a fully fluorinated long-chain alkane, is a compound distinguished by its exceptional chemical stability. This inertness stems from the high electronegativity of fluorine atoms, which creates a dense electron shield around the carbon backbone, and the formidable strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry. This technical guide provides a comprehensive overview of the chemical inertness of Perfluoro-n-eicosane, presenting available quantitative data, detailed experimental protocols for its evaluation, and visualizations of key experimental workflows. Its non-reactive nature makes it a valuable material in applications demanding high stability, such as in advanced lubrication, dielectric fluids, and as a component in biomedical research where biocompatibility and lack of reactivity are paramount.

Physicochemical Properties

The inherent stability of Perfluoro-n-eicosane is reflected in its physical properties. Below is a summary of its key physicochemical data.

| Property | Value | Reference |

| Molecular Formula | C₂₀F₄₂ | --INVALID-LINK-- |

| Molecular Weight | 1038.15 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 164-166 °C | --INVALID-LINK-- |

| Boiling Point | 320 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.764 ± 0.06 g/cm³ | --INVALID-LINK-- |

Thermal Stability

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for determining the thermal stability of Perfluoro-n-eicosane using TGA.

Objective: To determine the onset temperature of thermal decomposition of Perfluoro-n-eicosane.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace.

-

TGA sample pans (e.g., platinum or alumina).

-

Inert gas supply (e.g., high-purity nitrogen or argon).

-

Oxidizing gas supply (e.g., dry air or oxygen), if required.

-

Gas flow controllers.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of Perfluoro-n-eicosane into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below its melting point (e.g., 30°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition temperature (e.g., 800°C).

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial weight versus temperature to obtain the TGA curve.

-

Determine the onset of decomposition, typically defined as the temperature at which a significant weight loss (e.g., 5%) is observed.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperature of maximum decomposition rate.

-

Solubility of Perfluoroeicosane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoroeicosane (C20F42) is a long-chain, fully fluorinated alkane characterized by its high chemical and thermal stability, as well as its hydrophobic and oleophobic nature. These properties, derived from the strength of the carbon-fluorine bond, also dictate its solubility behavior. This technical guide provides an in-depth overview of the principles governing the solubility of this compound in organic solvents. Due to a notable lack of publicly available quantitative solubility data for this specific compound, this guide focuses on the theoretical framework of perfluoroalkane solubility, likely solvent classes, and a detailed, generalized experimental protocol for its determination.

Introduction to Perfluoroalkane Solubility

Perfluoroalkanes, such as this compound, exhibit unique solubility characteristics that distinguish them from their hydrocarbon counterparts. A fundamental principle governing their solubility is "like dissolves like," with the addition of a strong preference for other fluorinated molecules. Generally, perfluoroalkanes are poorly soluble in most common organic solvents. This is attributed to the following factors:

-

High Cohesive Energy: The strong intermolecular forces between perfluoroalkane molecules require a significant amount of energy to overcome for solvation to occur.

-

Weak Intermolecular Interactions: The van der Waals interactions between perfluoroalkanes and non-fluorinated organic solvents are considerably weaker than the interactions within the pure components. This leads to a positive enthalpy of mixing, making the dissolution process energetically unfavorable.

-

Fluorophobic Effect: Non-fluorinated solvents tend to exclude perfluorinated molecules, a phenomenon analogous to the hydrophobic effect.

Consequently, the most effective solvents for perfluoroalkanes are typically other fluorinated compounds.

Qualitative Solubility of this compound

While specific quantitative data for this compound is scarce, its solubility can be inferred from the behavior of other long-chain perfluoroalkanes.

-

Fluorinated Solvents: this compound is expected to exhibit its highest solubility in fluorinated solvents such as perfluorohexane, perfluorooctane, or perfluorodecalin. The structural similarity and comparable intermolecular forces facilitate dissolution.

-

Chlorofluorocarbons (CFCs) and Hydrochlorofluorocarbons (HCFCs): Certain CFCs and HCFCs may also act as effective solvents, though their use is heavily restricted due to environmental concerns.

-

Common Organic Solvents: The solubility of this compound in common laboratory solvents like alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (hexane, toluene) is expected to be extremely low.

It is important to note that even in fluorinated solvents, the solubility of a high molecular weight solid like this compound may be limited, particularly at room temperature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method. This method is a standard technique for measuring solid-liquid equilibrium.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator with precise temperature control (± 0.1 °C)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS) or a gravimetric method)

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately weigh the amount of solvent added to each vial.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

-

Alternatively, for faster separation, the vials can be centrifuged at the experimental temperature.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles. The filtration step should be performed quickly to minimize temperature changes.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a suitable analytical method.

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven) and weigh the remaining this compound residue.

-

Chromatographic Analysis (GC-MS): Prepare a series of calibration standards of this compound in the same solvent. Analyze both the standards and the sample to determine the concentration.

-

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/L, mol/L, or mole fraction) based on the quantified amount of this compound and the volume or mass of the solvent.

-

3.3. Data Presentation

As no quantitative data could be retrieved from the literature, the following table is a template for presenting experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Mole Fraction (x) |

| e.g., Perfluorohexane | e.g., 25.0 | Data | Data | Data |

| e.g., Perfluorooctane | e.g., 25.0 | Data | Data | Data |

| e.g., Toluene | e.g., 25.0 | Data | Data | Data |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion and Data Gap

This compound, a long-chain perfluoroalkane, is anticipated to have very limited solubility in common organic solvents, with a strong preference for fluorinated solvents. This technical guide outlines the theoretical basis for this behavior and provides a robust, generalized experimental protocol for its quantitative determination. It is critical to highlight that an extensive search of scientific literature and chemical databases did not yield any specific quantitative solubility data for this compound in organic solvents. Therefore, researchers and professionals requiring this information for applications such as drug development will need to perform experimental determinations as outlined in this guide. The provided workflow and protocol serve as a foundational methodology for such investigations.

Perfluoroeicosane: A Technical Guide on the Current State of Toxicological Knowledge

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and physicochemical information for Perfluoroeicosane (CAS No. 37589-57-4). It is critical to note that there is a significant lack of specific toxicological studies for this substance. Much of the understanding of its potential hazards is inferred from its structural similarity to other long-chain per- and polyfluoroalkyl substances (PFAS). Therefore, this guide also discusses the general toxicological properties of long-chain PFAS and the principles of read-across assessment, which may be used to estimate the potential toxicity of data-poor substances like this compound. All information should be interpreted with caution, and this document should not be considered a substitute for a formal risk assessment.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of a substance is fundamental to assessing its potential toxicological and environmental fate. This compound is a high-molecular-weight, fully fluorinated organic compound.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37589-57-4 | [1] |

| Molecular Formula | C₂₀F₄₂ | [1][2] |

| Molecular Weight | 1038.15 g/mol | [1][2] |

| Appearance | White solid (powder, crystals, or pieces) | [1] |

| Melting Point | 164-166 °C | [3] |

| Boiling Point | 320 °C | [3] |

| Density | 1.764 g/cm³ | [1] |

| Flash Point | 320 °C | [3] |

| Water Solubility | Insoluble (predicted) | |

| Synonyms | Dotetracontafluoroicosane, Perfluoro-n-eicosane | [1] |

The high melting and boiling points, along with its density, are indicative of a stable and persistent molecule.[1][4] The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the exceptional thermal and chemical stability of this compound.[4]

Available Toxicological Data from Safety Data Sheets

The primary source of direct, albeit limited, toxicological information for this compound comes from its Safety Data Sheet (SDS). The available data is summarized below.

| Endpoint | Hazard Classification | Precautionary Statements | Reference |

| Skin Corrosion/Irritation | Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 | [5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 | [5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 | [5] |

| Aquatic Toxicity | No data available | [5] | |

| Persistence and Degradability | No data available | [5] | |

| Bioaccumulative Potential | No data available | [5] |

Experimental Protocols: Detailed experimental protocols for the determination of the above-mentioned hazards for this compound are not publicly available. Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such classifications.

The Read-Across Approach for Data-Poor Substances

Given the absence of empirical toxicological data for this compound, a common approach in chemical risk assessment is "read-across".[6][7] This method involves using data from structurally and mechanistically similar substances (analogues) to predict the properties of the target substance.[6][7][8]

The fundamental assumption of read-across is that substances with similar structures will have similar physicochemical properties, behave similarly in biological systems, and thus exhibit similar toxic effects.[7] For this compound, appropriate analogues would be other long-chain perfluoroalkanes or other long-chain PFAS.

The following diagram illustrates a generalized workflow for a read-across assessment.

Potential Toxicological Profile of this compound Based on Long-Chain PFAS Analogues

While direct evidence is lacking, the toxicological properties of other long-chain PFAS can provide insights into the potential hazards of this compound. Generally, the toxicity of PFAS is observed to increase with the length of the carbon chain.[9][10] Long-chain PFAS are known to be persistent in the environment and to bioaccumulate in living organisms.[9]

Potential Health Effects Associated with Long-Chain PFAS:

-

Hepatotoxicity: Liver enlargement is a common finding in animal studies with long-chain PFAS.

-

Developmental Toxicity: Adverse effects on fetal development have been observed in animal studies.

-

Immunotoxicity: Some long-chain PFAS have been shown to suppress the immune system.

-

Endocrine Disruption: Interference with hormone systems, particularly thyroid hormones, has been reported.

-

Carcinogenicity: Some long-chain PFAS are considered potentially carcinogenic.

Potential Mechanisms of Toxicity for Long-Chain PFAS:

The mechanisms of PFAS toxicity are complex and not fully elucidated but are thought to involve:

-

Mitochondrial Toxicity: Longer-chain perfluorinated carboxylic acids (PFCAs) have been shown to induce mitochondrial dysfunction, with toxicity increasing with chain length.[10]

-

Oxidative Stress: The generation of reactive oxygen species has been implicated in the toxicity of some PFAS.

-

Endocrine Disruption: PFAS can interfere with the synthesis, transport, and metabolism of hormones.

It is important to reiterate that these effects and mechanisms are described for other long-chain PFAS and have not been specifically demonstrated for this compound.

Future Research and Data Needs

The significant data gaps for this compound highlight a clear need for further research. To adequately assess its potential risk to human health and the environment, the following studies are essential:

-

In vitro toxicological screening: To assess cytotoxicity, genotoxicity, and potential for endocrine disruption.

-

In vivo studies: To determine acute and chronic toxicity, including the identification of target organs and the establishment of NOAELs and LOAELs.

-

Toxicokinetic studies: To understand the absorption, distribution, metabolism, and excretion of this compound.

-

Environmental fate and transport studies: To determine its persistence, bioaccumulation potential, and mobility in various environmental compartments.

Without such data, any assessment of the toxicological profile of this compound remains speculative and reliant on read-across from other compounds, with inherent uncertainties. Professionals in research, drug development, and regulatory affairs should be aware of these data limitations when handling or considering the use of this compound.

References

- 1. innospk.com [innospk.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 37589-57-4 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]

- 7. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]

- 8. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Perfluoroeicosane: A Comprehensive Technical Guide to Material Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoroeicosane (C₂₀F₄₂) is a long-chain perfluoroalkane, a class of compounds characterized by a fully fluorinated carbon backbone. This technical guide provides a comprehensive overview of the material safety data for this compound, compiled from available safety data sheets, toxicological literature, and in silico predictive studies. While specific toxicological data for this compound is limited, this guide synthesizes information on its physicochemical properties, handling and safety precautions, and potential biological effects, drawing upon data from structurally similar long-chain per- and polyfluoroalkyl substances (PFAS) where necessary. Detailed experimental protocols for relevant toxicological and analytical assays are provided to support further research and risk assessment. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may handle or investigate this compound.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its high degree of fluorination results in exceptional chemical and thermal stability.[1] The strong carbon-fluorine bonds contribute to its inertness and resistance to degradation.[1]

| Property | Value | Reference |

| CAS Number | 37589-57-4 | [1] |

| Molecular Formula | C₂₀F₄₂ | [1] |

| Molecular Weight | 1038.15 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 164-166 °C | [1] |

| Boiling Point | 320 °C | [1] |

| Density | 1.764 g/cm³ (predicted) | [1] |

| Water Solubility | Insoluble | [1] |

| Vapor Pressure | Not available | |

| Log Kow (Octanol-Water Partition Coefficient) | Not available (expected to be very high) |

Hazard Identification and Safety Precautions

GHS Hazard Classification

Based on available safety data sheets, this compound is classified as:

-

Skin Irritation (Category 2) [2]

-

Eye Irritation (Category 2A) [2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to minimize exposure. The following precautions should be taken:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2]

Toxicological Information

Direct toxicological data for this compound is scarce. The information presented here is largely based on the general properties of long-chain PFAS and in silico predictions. Long-chain PFAS are known for their persistence, bioaccumulation, and potential for toxicity.[1][3]

Acute Toxicity

No specific data on the acute oral, dermal, or inhalation toxicity of this compound were found.

Chronic Toxicity and Carcinogenicity

There is no data available on the chronic toxicity or carcinogenicity of this compound. However, some long-chain PFAS have been associated with adverse effects on the liver, immune system, and developmental and reproductive systems in animal studies.[3]

Metabolism and Toxicokinetics

Perfluoroalkyl substances, particularly long-chain compounds, are generally not metabolized in the body.[4][5] They are known to bind to proteins in the blood and can be distributed to various tissues, with the liver and kidneys often showing the highest concentrations.[4][5] Elimination of long-chain PFAS is typically very slow, leading to a high potential for bioaccumulation.[4][6] The elimination half-life generally increases with the length of the perfluorinated carbon chain.[7][8]

Potential Mechanisms of Toxicity (Based on In Silico and Read-Across Data)

-

Receptor Binding: In silico studies suggest that various PFAS can interact with nuclear receptors, potentially acting as endocrine disruptors.[9][10] Molecular docking simulations have explored the binding of PFAS to proteins like serum albumin and those involved in fertilization.[11][12]

-

Mitochondrial Toxicity: Some PFAS have been shown to induce mitochondrial dysfunction, including inhibition of the electron transport chain and uncoupling of oxidative phosphorylation.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the safety and potential toxicity of this compound.

Analytical Method for this compound in Biological Tissues

This protocol is adapted from established methods for long-chain PFAS analysis.[15][16]

Objective: To quantify the concentration of this compound in biological tissues (e.g., liver, kidney).

Materials:

-

Homogenizer

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX)

-

Acetonitrile, methanol (B129727), formic acid (all HPLC grade)

-

Internal standards (e.g., ¹³C-labeled this compound)

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 0.5 g of tissue.

-

Add internal standard solution.

-

Homogenize the tissue in a suitable solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the centrifuged sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a basic methanolic solution (e.g., 1% ammonium hydroxide in methanol).

-

-

Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol/water).

-

Inject an aliquot into the UHPLC-MS/MS system for analysis.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability and is suitable for poorly soluble compounds when appropriately formulated.[17][18][19][20]

Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., HepG2 human liver cells).

Materials:

-

HepG2 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Exposure:

-

Prepare serial dilutions of the this compound stock solution in cell culture medium.

-